UK9Mvz9pvw
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2,5-diethoxytetrahydro-, cis- (CAS Number: 3320-90-9) is a derivative of furan. It has the molecular formula C8H16O3 and a molecular weight of 160.2108 g/mol . This compound is characterized by its two ethoxy groups attached to the tetrahydrofuran ring, making it a unique structure in the furan family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2,5-diethoxytetrahydro-, cis- typically involves the reaction of tetrahydrofuran with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and yield. The use of high-purity reagents and controlled environments ensures the production of high-quality Furan, 2,5-diethoxytetrahydro-, cis-.
Analyse Chemischer Reaktionen
Types of Reactions: Furan, 2,5-diethoxytetrahydro-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Furan, 2,5-diethoxytetrahydro-, cis- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Furan, 2,5-diethoxytetrahydro-, cis- involves its interaction with specific molecular targets and pathways. The ethoxy groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxytetrahydrofuran: This compound has methoxy groups instead of ethoxy groups, leading to different chemical properties and reactivity.
Tetrahydrofuran: The parent compound without any substituents, used widely as a solvent in organic synthesis.
Uniqueness: Furan, 2,5-diethoxytetrahydro-, cis- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethoxy groups enhance its solubility and reactivity compared to other furan derivatives .
Eigenschaften
CAS-Nummer |
110952-77-7 |
---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(2S,5R)-2,5-diethoxyoxolane |
InChI |
InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI-Schlüssel |
ZLKHNURELCONBB-OCAPTIKFSA-N |
Isomerische SMILES |
CCO[C@@H]1CC[C@@H](O1)OCC |
Kanonische SMILES |
CCOC1CCC(O1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.